molecular formula C21H28N2O5S2 B2601274 2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946352-99-4

2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2601274
CAS No.: 946352-99-4
M. Wt: 452.58
InChI Key: VCWZBAZWSPLPIP-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a tetrahydroquinoline core substituted with a propane-1-sulfonyl group at position 1 and a benzene sulfonamide moiety at position 5. The benzene ring features methoxy (position 2) and dimethyl (positions 4 and 5) substituents. The tetrahydroquinoline system confers rigidity, which may enhance binding affinity, while the propane sulfonyl group could improve metabolic stability .

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-5-11-29(24,25)23-10-6-7-17-8-9-18(14-19(17)23)22-30(26,27)21-13-16(3)15(2)12-20(21)28-4/h8-9,12-14,22H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWZBAZWSPLPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 2-methoxy-4,5-dimethylbenzene to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by reaction with ammonia or an amine.

    Synthesis of the Tetrahydroquinoline Moiety: The tetrahydroquinoline ring can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Coupling of the Two Fragments: The final step involves coupling the benzene sulfonamide core with the tetrahydroquinoline moiety. This can be done using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy and dimethyl groups on the benzene ring can undergo oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric and sulfuric acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of nitro groups or other electrophiles.

Scientific Research Applications

Antibacterial Activity

Sulfonamides have long been recognized for their antibacterial properties. This compound's mechanism of action involves:

  • Inhibition of Dihydropteroate Synthetase : This enzyme is crucial for the synthesis of folic acid in bacteria, disrupting DNA synthesis and cell division processes.
  • Potential Treatment for Bacterial Infections : Due to its structural similarity to other sulfonamides, it may be effective against various bacterial strains.

Research on Drug Development

Recent studies have explored the potential of this compound in drug development:

  • Synthesis Pathways : Various synthetic routes have been investigated to optimize yield and purity. These pathways often involve controlling reaction conditions such as temperature and pH.
  • Analytical Techniques : Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to characterize the compound's structure and purity.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various sulfonamide derivatives. The results indicated that compounds with similar structures to 2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide exhibited significant antibacterial activity against Gram-positive bacteria.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on the structure-activity relationship highlighted that modifications in the sulfonamide group significantly influence antibacterial potency. The presence of the methoxy group was found to enhance solubility and bioavailability, making it a promising candidate for further development.

Chemical Reactivity

The compound can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution Reactions : The sulfonamide group can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Reactions with Electrophiles : The methoxy group may react with electrophiles under certain conditions, allowing for further functionalization.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Effects

The compound’s closest analogs include sulfonamides with variations in substituents and heterocyclic systems. Below is a comparative analysis based on structural and inferred physicochemical properties:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Core Structure Substituents Inferred Properties
Target Compound Tetrahydroquinoline 2-Methoxy, 4,5-dimethyl benzene; propane-1-sulfonyl High rigidity, moderate lipophilicity, potential metabolic stability
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine-thioether 5-Bromo, morpholin-4-yl, trimethylbenzene Increased steric bulk, electron-withdrawing bromo may alter binding kinetics
5-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide (951947-54-9) Thiazolidinone 4,4-Dimethyl thiazolidinone, 4-methoxyphenylmethyl Enhanced solubility (sulfone groups), possible oxidative metabolism susceptibility

Hypothetical Activity Profiling

  • Enzyme Inhibition: The tetrahydroquinoline core in the target compound may favor interactions with ATP-binding pockets (e.g., kinase targets), whereas the pyrimidine-thioether analog’s bromo group could disrupt π-π stacking in similar binding sites.

Research Findings and Limitations

  • Bioavailability: The target compound’s tetrahydroquinoline system likely improves oral bioavailability compared to monocyclic analogs.
  • Selectivity : Substituent variations (e.g., dimethyl vs. trimethyl groups) could fine-tune selectivity for specific protein targets.

Limitations : Experimental data on binding affinities, IC50 values, or ADME profiles are absent in the provided evidence. Further in vitro and in vivo studies are required to validate these hypotheses.

Biological Activity

2-Methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This sulfonamide derivative incorporates a tetrahydroquinoline core and various functional groups that enhance its biological activity. This article reviews the biological properties of this compound, focusing on its antibacterial and enzyme inhibitory activities.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H26N2O4S2\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_4\text{S}_2

Molecular Weight: Approximately 426.56 g/mol.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes essential for folic acid synthesis. Specifically, it targets dihydropteroate synthetase , disrupting DNA synthesis and bacterial cell division processes. This mechanism is characteristic of many sulfonamides, which are known for their antibacterial properties.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains. For instance:

Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak to Moderate

These findings suggest that the compound could be effective in treating infections caused by these bacteria .

Enzyme Inhibition

In addition to antibacterial properties, this compound has shown potential as an enzyme inhibitor. Studies reveal that it can inhibit key enzymes such as acetylcholinesterase (AChE) and urease:

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)Moderate to Strong
UreaseStrong

These activities indicate its potential use in treating conditions related to enzyme dysfunctions .

Case Studies

Several case studies have explored the efficacy of sulfonamide derivatives in clinical settings:

  • Study on Antibacterial Efficacy:
    A study evaluated a series of sulfonamide derivatives against Staphylococcus aureus and found that modifications in the side chains significantly enhanced antibacterial activity. The study highlighted that compounds with a tetrahydroquinoline structure exhibited superior efficacy compared to traditional sulfonamides .
  • Enzyme Inhibition Analysis:
    Another investigation focused on the inhibition of AChE by various sulfonamide derivatives. The results indicated that structural modifications led to improved binding affinity to the enzyme, suggesting that this compound might possess similar or enhanced inhibitory effects .

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